molecular formula C8H8BrN3 B10908626 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10908626
M. Wt: 226.07 g/mol
InChI Key: AJQUAXNMGQRBKR-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction affords the desired compound in quantitative yield . Another method involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with n-butyllithium followed by electrophilic addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can form a carbanion, which can then participate in various electrophilic addition reactions . This reactivity allows it to interact with different biological targets, potentially leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable scaffold for the development of new pharmacologically active compounds.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,1-2H3

InChI Key

AJQUAXNMGQRBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)Br

Origin of Product

United States

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